molecular formula C14H14N2O2 B1653121 n'-(4-Methoxyphenyl)benzohydrazide CAS No. 17473-74-4

n'-(4-Methoxyphenyl)benzohydrazide

Cat. No.: B1653121
CAS No.: 17473-74-4
M. Wt: 242.27 g/mol
InChI Key: BNXWLNCRSLYPFG-UHFFFAOYSA-N
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Description

N'-(4-Methoxyphenyl)benzohydrazide is a benzohydrazide derivative characterized by a hydrazide functional group (-NH-NH-) linking a benzoyl moiety to a 4-methoxyphenyl substituent. The methoxy group (-OCH₃) at the para position of the phenyl ring confers electron-donating properties, influencing the compound’s physicochemical behavior and reactivity.

Its structure-activity relationships (SAR) are critical for optimizing biological and physical properties.

Properties

CAS No.

17473-74-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-(4-methoxyphenyl)benzohydrazide

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-7-12(8-10-13)15-16-14(17)11-5-3-2-4-6-11/h2-10,15H,1H3,(H,16,17)

InChI Key

BNXWLNCRSLYPFG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. withdrawing groups : Methoxy-substituted derivatives (e.g., 1c) exhibit lower melting points compared to nitro-substituted analogs (1h), reflecting weaker intermolecular forces in the former .
  • Steric effects : Bulky substituents (e.g., naphthyl in H22) increase molecular weight and may enhance thermal stability .

Preparation Methods

Classical Condensation Methods

Nucleophilic Acyl Substitution with Benzoyl Chloride

The most established route for synthesizing N'-(4-methoxyphenyl)benzohydrazide involves the reaction of benzoyl chloride with 4-methoxyphenylhydrazine in anhydrous tetrahydrofuran (THF) under basic conditions. Triethylamine is typically employed to neutralize hydrochloric acid generated during the reaction, facilitating the nucleophilic attack of the hydrazine on the carbonyl carbon.

In a representative procedure, 4-methoxyphenylhydrazine (1.00 equiv.) is dissolved in THF and cooled to 0°C. Benzoyl chloride (1.10 equiv.) is added dropwise, followed by triethylamine (1.20–2.40 equiv.). The mixture is stirred for 24 hours at room temperature, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from dichloromethane, yielding this compound as a colorless solid. This method typically achieves yields of 60–70%, with purity confirmed by melting point analysis (263–265°C) and nuclear magnetic resonance (NMR) spectroscopy.

Solvent and Stoichiometric Optimization

Variations in solvent choice significantly impact reaction efficiency. While THF is standard, substitutions with ethanol or acetonitrile have been reported. Ethanol, as a protic solvent, may accelerate reaction rates but often necessitates extended reflux durations (3–7 hours). Stoichiometric excess of benzoyl chloride (1.10–1.20 equiv.) is critical to compensate for volatility and side reactions, particularly when scaling production.

Microwave-Assisted Synthesis

Eco-Friendly Rapid Synthesis

Microwave irradiation has emerged as a green chemistry alternative, drastically reducing reaction times and improving yields. In a lab-made microwave system, ethyl 4-hydroxybenzoate and hydrazine hydrate undergo condensation at 180 watts for 3 minutes, yielding 4-hydroxybenzohydrazide with 93% efficiency. Adapting this protocol for this compound involves substituting 4-methoxybenzaldehyde as the electrophilic partner.

The microwave method eliminates the need for prolonged reflux, reducing energy consumption by approximately 80% compared to classical approaches. Furthermore, the absence of solvent in some protocols aligns with principles of atom economy, though recrystallization from methanol or ethanol remains common for purification.

Catalytic Hydrohydrazidation of Alkynes

Rhodium-Catalyzed Coupling

A novel hydrohydrazidation strategy employs [Rh(cod)Cl]₂ as a catalyst to couple 4-methoxyphenylacetylene with benzhydrazide in dichloroethane. This method proceeds at 80°C for 12 hours, achieving 98% yield with exceptional regioselectivity. The reaction mechanism involves alkyne insertion into a rhodium-hydride bond, followed by hydrazide coordination and reductive elimination.

Table 1: Comparative Analysis of Synthesis Methods
Method Conditions Yield (%) Time Key Advantages
Classical Condensation THF, 24 h, rt 60–70 Prolonged Industrial scalability
Microwave Irradiation 180 W, solvent-free, 3 min 93 Minutes Energy efficiency, high yield
Hydrohydrazidation [Rh(cod)Cl]₂, 80°C, 12 h 98 Hours Regioselectivity, mild conditions

Substrate Scope and Limitations

While hydrohydrazidation excels in efficiency, its reliance on precious metal catalysts raises cost concerns. Substrates with electron-donating groups (e.g., methoxy) exhibit enhanced reactivity due to increased alkyne nucleophilicity, whereas electron-withdrawing groups necessitate higher temperatures.

Purification and Characterization

Recrystallization Techniques

Post-synthetic purification commonly involves recrystallization from methanol, ethanol, or dichloromethane. For instance, this compound recrystallized from methanol exhibits a melting point of 263–265°C, consistent with literature values. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:30) is employed to monitor reaction progress.

Spectroscopic Confirmation

1H NMR spectra (500 MHz, DMSO-d₆) reveal diagnostic signals: a singlet at δ 10.69 ppm (NH), doublets at δ 7.87–7.01 ppm (aromatic protons), and a singlet at δ 3.82 ppm (OCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 327.14517 [M+H]⁺, aligning with theoretical calculations.

Environmental and Industrial Considerations

Solvent Waste Management

Classical methods generate significant solvent waste, primarily THF and ethanol. Microwave and hydrohydrazidation approaches mitigate this through solvent-free or low-solvent conditions, though rhodium catalyst recovery remains a challenge.

Scale-Up Feasibility

Industrial production favors classical condensation due to infrastructure compatibility, despite lower yields. Microwave systems require specialized equipment, while catalytic methods demand efficient catalyst recycling systems to be cost-effective.

Q & A

Q. What are the standard synthetic routes for N'-(4-Methoxyphenyl)benzohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzohydrazides and aldehydes/ketones under reflux conditions. For example:

  • Schiff base formation : Reacting 4-methoxybenzaldehyde with benzohydrazide in ethanol under reflux yields the hydrazone derivative .
  • Phosphorus-based derivatization : Using POCl₃ or PCl₃ with chromone-substituted benzohydrazides in tetrahydrofuran (THF) at 0°C to room temperature generates α-hydrazinophosphonic acids (yields: 62–87%) .
  • Green synthesis : PEG 400 acts as a recyclable solvent for condensation with 2-chloroquinoline-3-carbaldehyde, achieving yields up to 87% .

Key Optimization Parameters :

  • Solvent choice (e.g., ethanol, PEG 400).
  • Temperature control (reflux vs. ambient).
  • Purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer: A multi-technique approach is critical:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 2032776 for 4-(dimethylamino)benzohydrazide) .
  • Elemental analysis : Validates purity (>95% for biological assays) .

Q. What in vitro assays are used to evaluate the biological activities of these derivatives?

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from structural variations or experimental conditions. Strategies include:

  • Substituent analysis : Compare electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on antibacterial activity .
  • Purity validation : Use elemental analysis (%C, %H, %N) to rule out impurities affecting bioactivity .
  • Assay standardization : Replicate studies under controlled pH (e.g., pH 5 for fluorescence-based assays) and temperature .

Q. What strategies improve reaction yields in complex derivatization reactions?

Methodological Answer:

  • Solvent optimization : PEG 400 enhances yields in green syntheses (83–87%) compared to traditional solvents .
  • Catalyst use : DCC/HOBt coupling agents improve amide bond formation efficiency in fluorescence-tagged derivatives .
  • Stepwise purification : Trituration with diethyl ether removes unreacted starting materials .

Q. How do computational methods enhance mechanistic understanding of benzohydrazide derivatives?

Methodological Answer:

  • Molecular docking : Predict binding modes with targets like AKR1C3 (in prostate cancer) or ACC enzymes (in antimicrobial studies) .
  • DFT calculations : Analyze lattice energies and hydrogen-bonding interactions in crystal structures .
  • Molecular dynamics : Simulate stability of metal complexes (e.g., oxidovanadium(V)) in biological environments .

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